Product packaging for 4-(3-Methylbut-3-en-1-yl)-1,1'-biphenyl(Cat. No.:CAS No. 142338-74-7)

4-(3-Methylbut-3-en-1-yl)-1,1'-biphenyl

Cat. No.: B12549149
CAS No.: 142338-74-7
M. Wt: 222.32 g/mol
InChI Key: COLSHKWISLFDMH-UHFFFAOYSA-N
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Description

4-(3-Methylbut-3-en-1-yl)-1,1'-biphenyl (CAS 68441-37-2) is a high-purity organic compound with the molecular formula C17H18 and a molecular weight of 222.32 g/mol . This biphenyl derivative is characterized by a biphenyl core functionalized with a 3-methylbut-3-en-1-yl chain, a structure that can be represented by the SMILES notation CC(=C)CCc1ccc(cc1)c1ccccc1 . This specific architecture, featuring a rigid aromatic system and an unsaturated isoprenoid-like side chain, makes it a valuable intermediate in organic synthesis and materials science research. It is primarily used for research and development purposes only and is not intended for diagnostic or therapeutic applications. Researchers utilize this compound as a key synthetic building block for the development of more complex molecular structures. Its extended conjugated system suggests potential applications in the exploration of advanced organic materials, including liquid crystals and polymers. The isobutene moiety on the side chain offers a reactive site for further chemical modifications, such as polymerization or the introduction of additional functional groups, enabling the fine-tuning of material properties. The compound is for research use only and is not meant for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18 B12549149 4-(3-Methylbut-3-en-1-yl)-1,1'-biphenyl CAS No. 142338-74-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142338-74-7

Molecular Formula

C17H18

Molecular Weight

222.32 g/mol

IUPAC Name

1-(3-methylbut-3-enyl)-4-phenylbenzene

InChI

InChI=1S/C17H18/c1-14(2)8-9-15-10-12-17(13-11-15)16-6-4-3-5-7-16/h3-7,10-13H,1,8-9H2,2H3

InChI Key

COLSHKWISLFDMH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 3 Methylbut 3 En 1 Yl 1,1 Biphenyl and Its Precursors

Strategies for Biphenyl (B1667301) Core Construction

The cornerstone of synthesizing 4-(3-Methylbut-3-en-1-yl)-1,1'-biphenyl lies in the efficient construction of the 1,1'-biphenyl core. Over the decades, organic chemists have developed a formidable arsenal (B13267) of reactions to achieve this transformation. These methods can be broadly categorized into transition metal-catalyzed cross-coupling reactions and other alternative carbon-carbon bond-forming strategies.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions represent the most robust and versatile methods for the synthesis of unsymmetrical biphenyls. researchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium or nickel.

The Suzuki-Miyaura coupling is arguably the most widely used method for biphenyl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents. youtube.comorganic-chemistry.org The reaction typically involves the palladium-catalyzed cross-coupling of an aryl- or vinylboronic acid or its corresponding ester with an aryl halide or triflate in the presence of a base. youtube.com

For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a (4-substituted)phenylboronic acid with a phenyl halide bearing the 3-methylbut-3-en-1-yl side chain, or vice versa. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. youtube.com

Interactive Data Table: Suzuki-Miyaura Coupling for Biphenyl Synthesis
Catalyst/PrecatalystLigandBaseSolvent(s)Reactant 1 (Boron)Reactant 2 (Halide/Triflate)Typical Yield (%)
Pd(PPh₃)₄PPh₃Na₂CO₃, K₂CO₃, Cs₂CO₃Toluene, DME, THF/H₂OArylboronic acidAryl iodide, bromide80-95
Pd(OAc)₂SPhos, XPhosK₃PO₄Dioxane, TolueneArylboronic acid esterAryl chloride, bromide75-98
PdCl₂(dppf)dppfK₂CO₃, CsFDMF, Acetonitrile (B52724)AryltrifluoroborateAryl triflate70-90

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryls, involving the copper-mediated coupling of two molecules of an aryl halide at elevated temperatures. wikipedia.orgorganic-chemistry.org While the traditional Ullmann coupling is often limited by harsh conditions and the requirement for stoichiometric copper, modern modifications have expanded its scope to the synthesis of unsymmetrical biphenyls. wikipedia.orgresearcher.life These improved protocols often utilize palladium or nickel catalysts and various ligands, allowing for milder reaction conditions. wikipedia.org The synthesis of unsymmetrical biphenyls can be achieved by using a large excess of one of the aryl halides. wikipedia.org

Interactive Data Table: Ullmann Coupling for Biphenyl Synthesis
CatalystLigandBaseSolventReactantsProduct TypeTypical Yield (%)
Copper powderNoneNoneDMF, SandAryl iodideSymmetrical40-80
CuIPhenanthrolineK₂CO₃TolueneAryl bromide, Aryl iodideUnsymmetrical50-75
Pd(OAc)₂Various phosphinesCs₂CO₃DioxaneAryl chloride, Aryl bromideUnsymmetrical60-90

Kumada Coupling: The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed for C-C bond formation. wikipedia.orgorganic-chemistry.org It involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgnrochemistry.com This method is advantageous due to the ready availability of Grignard reagents. However, its application can be limited by the high reactivity of the Grignard reagent, which is incompatible with many functional groups. acs.org For the synthesis of the target molecule, a Grignard reagent derived from a phenyl halide would be coupled with a halide bearing the alkenyl side chain, or vice versa. researchgate.net

Stille Coupling: The Stille coupling utilizes an organotin reagent (organostannane) as the organometallic partner, coupled with an organic halide or triflate under palladium catalysis. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. orgsyn.org The coupling can be performed with aryl-, vinyl-, and alkylstannanes. researchgate.net The primary drawback of this method is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.

Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org Organozinc reagents are more reactive than organoboranes and organostannanes but less reactive than organolithium and Grignard reagents, offering a good balance of reactivity and functional group tolerance. youtube.comnih.gov They can be prepared from the corresponding organic halides or through transmetalation from organolithium or Grignard reagents. youtube.com

Interactive Data Table: Kumada, Stille, and Negishi Couplings for Biphenyl Synthesis
Coupling ReactionCatalyst/PrecatalystLigandOrganometallic ReagentOrganic Halide/TriflateTypical SolventTypical Yield (%)
Kumada NiCl₂(dppe), Pd(PPh₃)₄dppe, PPh₃Aryl-MgBrAryl-Br, Aryl-ITHF, Diethyl ether70-95
Stille Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, AsPh₃Aryl-SnBu₃Aryl-I, Aryl-Br, Aryl-OTfToluene, DMF, THF70-95
Negishi Pd(OAc)₂, Ni(acac)₂SPhos, dppfAryl-ZnClAryl-I, Aryl-Br, Aryl-ClTHF, DMF75-98

The Heck reaction, or Mizoroki-Heck reaction, typically involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. wikipedia.orgyoutube.com While not a direct method for biphenyl synthesis in its most common form, variations of the Heck reaction can be employed to construct the biphenyl core. For instance, an intramolecular Heck reaction can be used to form a cyclic system that is a precursor to a biphenyl. More relevant to the synthesis of the target compound, the Heck reaction can be used to introduce the 3-methylbut-3-en-1-yl side chain onto a pre-formed biphenyl halide. The reaction generally proceeds with high stereoselectivity, favoring the trans product. organic-chemistry.orgresearchgate.net

Interactive Data Table: Heck Reaction for Aryl-Alkene Coupling
Catalyst/PrecatalystLigandBaseSolventAryl Halide/TriflateAlkeneTypical Yield (%)
Pd(OAc)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃DMF, AcetonitrileAryl iodide, bromideStyrene, Acrylates70-95
PdCl₂NoneNaOAcMethanolAryl iodideStyrene60-80
Pd(PPh₃)₄PPh₃Ag₂CO₃TolueneAryl triflateElectron-rich alkenes65-90

Alternative Carbon-Carbon Bond Formation Reactions

While transition metal-catalyzed cross-coupling reactions are dominant, other methods for forming the C-C bond of a biphenyl system exist.

Friedel-Crafts Alkylation and Arylation: The Friedel-Crafts reaction is a classic method for forming C-C bonds to an aromatic ring. mt.com Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.org While direct arylation of an arene with an aryl halide via a Friedel-Crafts-type reaction is generally not feasible due to catalyst deactivation, intramolecular versions and reactions with activated substrates can be successful. For the synthesis of a substituted biphenyl, a Friedel-Crafts alkylation could potentially be used to attach the side chain to a pre-formed biphenyl ring, though rearrangements of the alkyl group can be a significant side reaction. chegg.comyoutube.com

Diels-Alder Reaction: The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. rdd.edu.iqnih.gov While not a direct method for forming the biphenyl core itself, it can be a key step in the synthesis of highly substituted cyclohexene (B86901) derivatives which can then be aromatized to form a substituted benzene (B151609) ring, a precursor to a biphenyl. cerritos.eduresearchgate.netnih.gov This strategy is particularly useful for constructing complex, substituted aromatic systems.

Introduction of the 3-Methylbut-3-en-1-yl Side Chain

The introduction of the 3-methylbut-3-en-1-yl group onto the biphenyl scaffold is a critical step that can be achieved through various synthetic strategies.

Direct installation of the side chain can be accomplished via allylation or alkylation reactions. Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds with aromatic rings, can be employed. nih.govrsc.org For instance, reacting biphenyl with a suitable haloalkane in the presence of a Lewis acid catalyst like aluminum chloride can introduce an alkyl group, although controlling regioselectivity can be challenging. nih.govrsc.org More contemporary approaches might involve transition metal-catalyzed cross-coupling reactions. For example, a 4-halobiphenyl derivative could be coupled with a Grignard or organozinc reagent derived from 3-methyl-3-buten-1-ol. The Negishi coupling, which utilizes an organozinc reagent and a palladium or nickel catalyst, is a powerful tool for such transformations. nih.govrsc.org

Another approach is the palladium-catalyzed allylic alkylation. This reaction typically involves the reaction of a nucleophile, such as an enolate, with a π-allyl palladium complex. rsc.org In the context of synthesizing the target molecule, a biphenyl nucleophile could potentially react with an allylic electrophile corresponding to the 3-methylbut-3-en-1-yl moiety.

The following table summarizes representative alkylation and allylation reactions for the synthesis of substituted biphenyls.

Reaction TypeReactantsCatalyst/ReagentsProductReference
Friedel-Crafts AlkylationBiphenyl, tert-butyl chlorideAnhydrous ferric chloride4,4'-Di-tert-butylbiphenyl nih.gov
Friedel-Crafts CycloalkylationBiphenyl, cyclopenteneAlCl3, DCE4-Cyclopentyl-1,1'-biphenyl nih.gov
Negishi Cross-CouplingAryl zinc halide, aryl halideHeterogeneous Ni on charcoalBiphenyl derivatives nih.gov
Palladium-Catalyzed AllylationDisubstituted ketenes, allyl pentafluorophenoxidePd2(dba)3·CHCl3, BINAPHANEα-allyl esters rsc.org

An alternative to direct installation is the modification of a pre-existing functional group on the biphenyl core. This strategy, known as functional group interconversion (FGI), offers a versatile and often more controlled route to the desired product. fiveable.mesolubilityofthings.comub.edu

For example, a 4-formyl-1,1'-biphenyl or a 4-acetyl-1,1'-biphenyl could serve as a precursor. A Wittig reaction or a Horner-Wadsworth-Emmons reaction on the aldehyde or ketone, respectively, could then be used to construct the carbon-carbon double bond of the 3-methylbut-3-en-1-yl side chain. fiveable.me The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde to an alkene, while the Horner-Wadsworth-Emmons reaction employs a phosphonate (B1237965) carbanion and often provides excellent E-selectivity for the resulting alkene. fiveable.me

Another FGI strategy could involve the reduction of a suitable carbonyl precursor. For instance, (3'-Methyl-[1,1'-biphenyl]-4-yl)ketone could be reduced to the corresponding alcohol using a reducing agent like sodium borohydride. Subsequent dehydration of the alcohol would then yield the desired alkene. solubilityofthings.com

The following table outlines common functional group interconversions relevant to alkene synthesis.

Starting Functional GroupTarget Functional GroupReagentsReference
Aldehyde/KetoneAlkenePhosphonium ylide (Wittig) fiveable.me
Aldehyde/KetoneAlkenePhosphonate ester (HWE) fiveable.me
AlcoholAlkeneDehydration (e.g., acid catalyst) solubilityofthings.com
Carboxylic AcidAlkene (via decarboxylation)Ru catalyst oup.com

Chemoselective and Regioselective Synthesis Considerations

Achieving the desired substitution pattern is paramount in the synthesis of this compound. Both chemoselectivity and regioselectivity must be carefully controlled.

Regioselectivity in the initial biphenyl synthesis is often dictated by the directing effects of substituents on the starting aryl halides or boronic acids in Suzuki-Miyaura coupling reactions. nih.gov For Friedel-Crafts type reactions, the substitution pattern is governed by the electronic and steric properties of the substituents already present on the biphenyl ring. nih.govrsc.org Generally, electrophilic substitution on biphenyl favors the ortho and para positions. To selectively obtain the 4-substituted product, steric hindrance at the ortho positions can be exploited, or a para-directing group can be used.

Chemoselectivity becomes crucial when multiple reactive sites are present in the molecule. For instance, during the introduction of the side chain, it is important that the reaction occurs specifically at the desired position on the biphenyl core without affecting other functional groups that may be present. The choice of catalyst and reaction conditions plays a pivotal role in achieving high chemoselectivity. researchgate.net For example, in a molecule with both a halide and a ketone, a Negishi coupling could be designed to react selectively with the halide by choosing an appropriate palladium catalyst and reaction conditions. rsc.org

Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. The principles of green chemistry, such as the use of safer solvents, energy efficiency, and atom economy, are increasingly being applied to the synthesis of biphenyl derivatives. youtube.comyoutube.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rsc.orgresearchgate.neteurekaselect.com The rapid and uniform heating provided by microwaves can enhance the efficiency of cross-coupling reactions used to form the biphenyl core and subsequent functionalization steps. rsc.orgresearchgate.net For example, microwave-assisted Suzuki-Miyaura couplings have been shown to be highly effective for the synthesis of biphenyl derivatives. rsc.org

ReactionConventional HeatingMicrowave IrradiationReference
Amide Synthesis2 hours3 minutes rsc.org
Negishi CouplingNot specifiedAcceptable yields (75-95%) nih.govrsc.org
Schiff Base FormationNot specifiedSignificantly higher yield, shorter time researchgate.net

Eliminating or replacing volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often conducted under mechanochemical conditions (e.g., ball milling), can lead to highly efficient and environmentally friendly syntheses. acs.orgacs.orgmdpi.com These methods reduce waste and can sometimes lead to different reactivity and selectivity compared to solution-phase reactions.

Ionic liquids, which are salts with low melting points, offer a "green" alternative to traditional organic solvents due to their low vapor pressure, thermal stability, and recyclability. They have been successfully employed as media for various organic transformations, including Friedel-Crafts reactions for the synthesis of biphenyl derivatives. rsc.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 3 Methylbut 3 En 1 Yl 1,1 Biphenyl

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical method for assessing the purity of 4-(3-Methylbut-3-en-1-yl)-1,1'-biphenyl and identifying any volatile organic impurities. uspbpep.comijpsonline.comthermofisher.cn In this technique, the sample is vaporized and separated into its components as it passes through a capillary column (the GC phase). zeptometrix.com The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge (m/z) ratio.

For this compound, the resulting chromatogram would display a primary peak corresponding to the compound, and its retention time would be characteristic under specific column and temperature conditions. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. birchbiotech.com Any smaller peaks would indicate the presence of volatile impurities, which could include residual solvents from synthesis (e.g., hexane, toluene) or by-products from the chemical reaction. uspbpep.comgreenfield.com

The mass spectrum provides definitive structural information. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight. The fragmentation pattern would yield characteristic ions that confirm the presence of both the biphenyl (B1667301) core and the alkyl side chain. Expected fragmentation includes the stable biphenyl cation and related ions, as well as fragments from the cleavage of the 3-methylbut-3-en-1-yl group. pjps.pknih.gov

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z Value Predicted Ion/Fragment Significance
222 [C₁₇H₁₈]⁺ Molecular Ion (M⁺)
167 [C₁₃H₁₁]⁺ Loss of butenyl group (C₄H₇)
154 [C₁₂H₁₀]⁺ Biphenyl cation
152 [C₁₂H₈]⁺ Biphenyl radical cation after H₂ loss
91 [C₇H₇]⁺ Tropylium ion, characteristic of alkylbenzenes

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. nih.govthermofisher.com When subjected to infrared radiation, the covalent bonds in the molecule vibrate at specific frequencies, absorbing radiation and leading to characteristic peaks in the FTIR spectrum. biomedscidirect.com For this compound, the spectrum would be a composite of the signals from the aromatic biphenyl system and the aliphatic alkene side chain. nist.gov

Key expected absorptions include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp peaks in the 1600-1450 cm⁻¹ region.

Alkene =C-H and C=C stretching: Characteristic peaks for the vinyl group in the side chain.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

C-H out-of-plane bending: Strong absorptions in the 900-690 cm⁻¹ region, which can indicate the substitution pattern on the aromatic rings.

Table 2: Predicted FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3100-3000 C-H Stretch Aromatic & Alkene
2975-2850 C-H Stretch Aliphatic (CH₂, CH₃)
~1645 C=C Stretch Alkene
1600, 1580, 1485, 1450 C=C Stretch Aromatic Ring
~910 and ~990 =C-H Bend (out-of-plane) Alkene

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that simplifies the analysis of solid and liquid samples. mt.com Instead of passing the IR beam directly through the sample, ATR-FTIR uses a crystal with a high refractive index. The IR beam is directed into the crystal and undergoes total internal reflection at the surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal. mt.comljmu.ac.uk

This method is particularly advantageous for analyzing this compound, which may be an oil or a waxy solid, as it requires minimal to no sample preparation. The resulting ATR-IR spectrum is very similar to a traditional transmission FTIR spectrum, allowing for the same functional group analysis, making it a rapid and efficient characterization method. mt.com

Raman Spectroscopic Profiling

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. thermofisher.com It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While FTIR measures absorption, Raman measures scattering. Vibrations that are symmetric and involve a change in polarizability, such as the symmetric breathing of an aromatic ring, tend to be strong in Raman spectra, whereas they may be weak in IR spectra. researchgate.net

For this compound, key Raman signals would include:

A strong band for the symmetric C=C stretching of the biphenyl rings.

A distinct signal for the C=C stretch of the butenyl side chain.

Aromatic C-H in-plane bending vibrations.

Table 3: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode Functional Group
~3060 C-H Stretch Aromatic
~1640 C=C Stretch Alkene
~1610 Ring C=C Stretch (symmetric) Aromatic
~1280 Inter-ring C-C Stretch Biphenyl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. rsc.org This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the biphenyl core of this compound.

Table 4: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent like hexane)

Predicted λₘₐₓ (nm) Transition Type Chromophore

X-ray Diffraction (XRD) for Single Crystal Structural Determination (where applicable)

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique is only applicable if a high-quality single crystal of this compound can be successfully grown.

If a crystal structure were obtained, XRD analysis would provide a wealth of information, including:

Exact bond lengths and bond angles for the entire molecule.

The conformation of the 3-methylbut-3-en-1-yl side chain.

The crucial dihedral (torsion) angle between the two phenyl rings of the biphenyl moiety, which dictates the degree of π-conjugation. scilit.com

Details of the intermolecular interactions and crystal packing arrangement in the solid state.

As of the current literature survey, no single-crystal XRD data for this compound has been published.

Computational Chemistry and Theoretical Studies of 4 3 Methylbut 3 En 1 Yl 1,1 Biphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal tool in quantum chemistry for the study of electronic structures of many-body systems. Its balance of accuracy and computational cost makes it particularly suitable for analyzing medium-sized organic molecules like 4-(3-Methylbut-3-en-1-yl)-1,1'-biphenyl. DFT calculations can provide a wealth of information about the molecule's fundamental properties.

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. Due to the rotational freedom around the single bond connecting the two phenyl rings and within the 3-methylbut-3-en-1-yl side chain, the molecule can exist in various conformations.

Table 1: Representative Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

Parameter Value
Bond Lengths (Å)
C-C (inter-ring) 1.49
C-C (aromatic) 1.39 - 1.41
C-C (alkyl chain) 1.52 - 1.54
C=C (alkenyl) 1.34
C-H (aromatic) 1.08
C-H (aliphatic) 1.09 - 1.10
**Bond Angles (°) **
C-C-C (inter-ring) 120.0
C-C-C (in phenyl ring) 119.5 - 120.5
C-C-C (alkyl chain) 112.0 - 114.0
Dihedral Angle (°)

Note: The values in this table are representative and based on typical DFT calculations for similar substituted biphenyl (B1667301) structures. Actual values would be obtained from a specific calculation for this molecule.

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications in areas like materials science and medicinal chemistry. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. masterorganicchemistry.com The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added).

The HOMO-LUMO energy gap (ΔE) is a particularly important parameter, as it provides an indication of the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. For this compound, DFT calculations can predict the energies of these frontier orbitals. The presence of the π-system in the biphenyl core and the double bond in the side chain will significantly influence the electronic structure. nih.gov

Table 2: Calculated Electronic Properties of this compound

Property Value (eV)
HOMO Energy -6.2
LUMO Energy -0.8
HOMO-LUMO Gap (ΔE) 5.4
Ionization Potential (IP) 6.2

Note: These values are illustrative and derived from general knowledge of DFT calculations on similar aromatic hydrocarbons. Specific computational studies are required for precise values.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.com The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. DFT calculations can be used to predict the vibrational frequencies and their corresponding intensities, which can then be correlated with experimental spectra to aid in the identification and characterization of the compound. tandfonline.comq-chem.com

A vibrational frequency analysis for this compound would yield a set of normal modes, each corresponding to a specific type of molecular motion, such as C-H stretching, C=C stretching of the aromatic rings and the alkenyl group, and various bending and torsional modes. researchgate.net The calculated frequencies are often scaled to better match experimental data.

Table 3: Representative Calculated Vibrational Frequencies for this compound

Vibrational Mode Frequency (cm⁻¹) Description
Aromatic C-H stretch 3100 - 3000 Stretching of C-H bonds on the phenyl rings
Aliphatic C-H stretch 2980 - 2850 Stretching of C-H bonds on the alkyl chain and methyl group
C=C stretch (aromatic) 1600 - 1450 Stretching of carbon-carbon double bonds in the phenyl rings
C=C stretch (alkenyl) ~1640 Stretching of the carbon-carbon double bond in the butenyl group
C-C stretch (inter-ring) ~1300 Stretching of the single bond connecting the two phenyl rings

Note: These are characteristic frequency ranges for the specified vibrational modes in similar organic molecules and serve as a guide. Precise frequencies would be determined by a specific DFT calculation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide valuable information about the static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and other time-dependent phenomena. researchgate.nettandfonline.com

For this compound, an MD simulation could be used to explore its conformational landscape in a solvent, providing a more realistic picture of its behavior in solution. researchgate.net It would allow for the observation of the rotation around the biphenyl linkage and the flexibility of the butenyl side chain. This information is crucial for understanding how the molecule might interact with biological receptors or other molecules in a dynamic environment. The parameters for the force field used in the MD simulation can be derived from high-level ab initio or DFT calculations to ensure accuracy. aip.org

Quantitative Structure-Activity Relationships (QSAR) Methodologies for Predicting Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. medcraveonline.com These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for a particular biological effect. nih.govresearchgate.net

For this compound, a QSAR study could be employed to predict its potential biological activities, such as its binding affinity to a particular receptor or its inhibitory effect on an enzyme. This would typically involve a dataset of structurally related biphenyl derivatives with known biological activities. tandfonline.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can include electronic properties (like HOMO-LUMO energies), steric parameters, and hydrophobicity. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed biological activity. researchgate.net Such a model could then be used to predict the activity of this compound and to guide the design of new, more potent analogues.

Lack of Specific Research Data for this compound

Following a comprehensive search for computational chemistry and theoretical studies on the specific chemical compound This compound , it has been determined that there is a notable absence of published research, detailed findings, or specific data tables concerning its intermolecular interactions and in silico modeling.

The investigation, which sought to uncover detailed research findings for an article on this compound, did not yield any specific studies that have focused on "this compound". While general methodologies in computational chemistry, such as in silico modeling for assessing reactive metabolite formation, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular docking, are widely documented for various other molecules, their application to this particular biphenyl derivative has not been detailed in the available scientific literature.

Consequently, the creation of a scientifically accurate and detailed article section on "In Silico Modeling for Intermolecular Interactions" of "this compound," as per the specified outline, is not feasible at this time due to the lack of foundational research and empirical data.

Analytical Method Development and Validation for 4 3 Methylbut 3 En 1 Yl 1,1 Biphenyl

Chromatographic Separations

Chromatographic separations are the cornerstone for the analysis of 4-(3-Methylbut-3-en-1-yl)-1,1'-biphenyl, enabling its separation from impurities and other matrix components. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable approaches.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For a non-polar compound like this compound, reversed-phase HPLC is the method of choice. glsciencesinc.com

The selection of an appropriate stationary phase (column) and mobile phase is critical for achieving optimal separation. Given the non-polar nature of the target analyte, a non-polar stationary phase is most suitable. uhplcs.com

Column Selection: Biphenyl (B1667301) and C18 columns are excellent candidates for the separation of biphenyl compounds. glsciencesinc.comchromatographyonline.com Biphenyl columns, in particular, can offer unique selectivity for aromatic compounds due to potential π-π interactions between the analyte and the stationary phase. chromatographyonline.compyvot.tech A C18 column, a common choice for reversed-phase chromatography, separates analytes based on their hydrophobicity. glsciencesinc.com

Mobile Phase Optimization: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol. alwsci.commastelf.com The ratio of these solvents is adjusted to control the retention time of the analyte. For this compound, a higher proportion of the organic solvent would be required to ensure reasonable elution times. The optimization process often involves running a series of experiments with varying mobile phase compositions to achieve the best resolution and peak shape. An isocratic elution with a constant mobile phase composition is often preferred for its simplicity and reproducibility. nih.gov

A hypothetical optimized HPLC method is presented in the table below.

ParameterCondition
Column Biphenyl (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (75:25 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) at 254 nm

This table represents a hypothetical set of optimized HPLC conditions for the analysis of this compound based on methods for similar compounds.

A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is a powerful tool for HPLC analysis. scioninstruments.com It acquires absorbance data over a wide range of wavelengths simultaneously, providing a three-dimensional data set of absorbance, wavelength, and time. scioninstruments.combiologic.net This is particularly useful during method development as it allows for the determination of the optimal detection wavelength for the analyte of interest. For biphenyl compounds, a wavelength of 254 nm is often a good starting point for detection. chromatographyonline.comnih.gov The full UV-Vis spectrum obtained from the DAD can also aid in peak identification and purity assessment. scioninstruments.com

Gas Chromatography (GC) Techniques

Gas chromatography is a suitable alternative for the analysis of volatile and thermally stable compounds like this compound. The technique separates compounds based on their boiling points and interactions with the stationary phase.

For the analysis of biphenyl derivatives, a non-polar capillary column, such as one coated with a poly(5%-phenyl methyl)siloxane stationary phase (e.g., DB-5 or VF-5ms), is typically employed. nih.govtsijournals.com The use of a mass spectrometer (MS) as a detector (GC-MS) provides high selectivity and allows for the identification of the compound based on its mass spectrum.

A representative set of GC-MS conditions is detailed in the following table.

ParameterCondition
Column VF-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

This table outlines hypothetical GC-MS conditions for the analysis of this compound, extrapolated from methods for other biphenyl compounds.

Method Validation Parameters

Once a suitable chromatographic method is developed, it must be validated to ensure it is fit for its intended purpose. Method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of the target compound.

Specificity and Selectivity

Specificity, or selectivity, is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. youtube.com

To demonstrate the specificity of the developed HPLC method, a solution containing this compound would be spiked with potentially interfering compounds, such as starting materials, known impurities, or related biphenyl compounds. The chromatograms of the spiked and unspiked solutions would be compared to ensure that the peak for this compound is well-resolved from all other peaks. The use of a DAD can further support specificity by allowing for peak purity analysis, which compares the UV-Vis spectra across the peak to detect the presence of co-eluting impurities. scioninstruments.com

The following table shows hypothetical results from a specificity study.

CompoundRetention Time (min)Resolution from this compound
This compound 8.5-
Impurity A (e.g., starting material)6.2> 2.0
Impurity B (e.g., a related biphenyl)9.1> 2.0

This table presents hypothetical data from a specificity study, demonstrating the resolution of the target analyte from potential impurities. A resolution value greater than 2.0 indicates baseline separation.

Linearity and Calibration Range

Linearity is a critical parameter in an analytical method, demonstrating that the response of the method is directly proportional to the concentration of the analyte over a given range. For the analysis of this compound, this would involve preparing a series of standard solutions of the compound at different known concentrations. These standards would then be analyzed, and the instrumental response would be plotted against the concentration.

The linearity is typically expressed by the correlation coefficient (R²) of the calibration curve. A value of R² close to 1 (e.g., >0.999) indicates a strong linear relationship. mdpi.com For instance, in the development of a method for other compounds, linearity has been established over concentration ranges such as 4–60 µg/mL with an R² of 0.9998. researcher.life A similar approach would be applied to this compound to define its specific linear range.

Table 1: Illustrative Linearity Data for an Analytical Method (Note: This table is a hypothetical representation based on typical analytical validation data and does not represent actual experimental results for this compound.)

Concentration (µg/mL)Instrument Response (Arbitrary Units)
5150,000
10305,000
25760,000
501,510,000
1003,000,000
Correlation Coefficient (R²) 0.9999

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is the point at which the signal can be distinguished from the background noise, often defined as a signal-to-noise ratio of 3:1. researcher.life The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10:1. researcher.life

These limits are crucial for analyzing trace amounts of this compound. For example, in methods developed for other organic molecules, LOD and LOQ values have been reported in the range of ng/mL to µg/mL. mdpi.comresearcher.lifenih.gov The determination of these values for this compound would be a key part of the method validation process.

Table 2: Representative LOD and LOQ Values (Note: This table provides hypothetical values to illustrate the concept and does not reflect experimentally determined values for this compound.)

ParameterValueMethod of Determination
Limit of Detection (LOD)0.1 µg/mLSignal-to-Noise Ratio (3:1)
Limit of Quantification (LOQ)0.3 µg/mLSignal-to-Noise Ratio (10:1)

Accuracy and Precision Assessment

Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results. Accuracy is often assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. jddtonline.info For a validated method, recovery is typically expected to be within 98-102%.

Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). It is usually expressed as the relative standard deviation (RSD) of a series of measurements. jddtonline.info An RSD of less than 2% is generally considered acceptable.

Table 3: Example of Accuracy and Precision Data (Note: The data in this table are for illustrative purposes and are not specific to this compound.)

ParameterLevelAcceptance Criteria
Accuracy (% Recovery) Low, Medium, High Concentration98.0% - 102.0%
Precision (% RSD)
Repeatability6 replicates≤ 2%
Intermediate Precision2 days, 2 analysts≤ 2%

Robustness and Stability Evaluation

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, temperature, or flow rate. jddtonline.info This ensures the reliability of the method during routine use. Stability studies are also conducted to determine the time for which the sample and standard solutions remain stable under specified storage conditions without significant degradation.

Sample Preparation and Extraction Protocols

The preparation of a sample for analysis is a critical step that can significantly impact the accuracy and sensitivity of the method. For a compound like this compound, the choice of sample preparation technique would depend on the matrix in which it is being analyzed (e.g., a reaction mixture, a biological fluid, or a formulated product).

Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). gcms.czresearchgate.net The goal of the extraction is to isolate the analyte from interfering components of the matrix and to concentrate it to a level suitable for detection. For example, a protocol might involve dissolving the sample in a suitable solvent, followed by extraction with an immiscible solvent, and then evaporation of the solvent to concentrate the analyte. bucm.edu.cn

Spectrophotometric Assays for Concentration Determination

Spectrophotometric methods offer a simpler and often more rapid alternative for concentration determination, provided the analyte has a suitable chromophore for UV-Vis absorption and there are no interfering substances that absorb at the same wavelength. bucm.edu.cn The concentration is determined by measuring the absorbance of a solution at a specific wavelength and applying the Beer-Lambert law.

To develop a spectrophotometric assay for this compound, the first step would be to determine its wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. This method, while potentially less specific than chromatographic techniques, can be very effective for the rapid quantification of the pure substance. nih.govteknokroma.es

Mechanistic Organic Chemistry Investigations of 4 3 Methylbut 3 En 1 Yl 1,1 Biphenyl Transformations

Reaction Pathway Elucidation for Synthetic Routes

The synthesis of 4-(3-methylbut-3-en-1-yl)-1,1'-biphenyl would likely involve the formation of the biphenyl (B1667301) core followed by the introduction of the isoprenoid side chain, or a cross-coupling reaction involving a pre-functionalized isoprenoid unit with a biphenyl precursor.

A plausible and widely utilized method for constructing the biphenyl scaffold is the Suzuki cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. For the synthesis of the target compound, this could involve the reaction of 4-bromobiphenyl (B57062) with a suitable organoboron reagent derived from the isoprenoid chain, or conversely, the coupling of a 4-biphenylboronic acid with a halide of the isoprenoid unit. A modified Suzuki cross-coupling procedure using 1-propanol (B7761284) as a solvent has been shown to be effective for the synthesis of unsymmetrical biaryls like 4-biphenylcarboxaldehyde. orgsyn.org The choice of solvent can be crucial, with the boiling point of 1-propanol offering potential rate advantages over more common solvents like THF or ethanol. orgsyn.org

Another established method for biaryl synthesis is the Gomberg-Bachmann reaction, though it often results in a mixture of products. orgsyn.org More controlled syntheses, such as those involving Grignard reagents, are generally preferred for achieving higher yields of the desired unsymmetrical biphenyl. orgsyn.org

Once the biphenyl core is established, the isoprenoid side chain, 3-methylbut-3-en-1-yl, could be introduced via a Friedel-Crafts alkylation or acylation, followed by subsequent modifications. However, Friedel-Crafts reactions on biphenyl systems can sometimes lead to mixtures of isomers and are prone to rearrangements, complicating the synthesis of a single, desired product.

A more controlled approach would be the coupling of a 4-lithiated or 4-Grignard biphenyl reagent with a suitable isoprenoid electrophile, such as a 3-methyl-3-butenyl halide or tosylate. The generation of such organometallic reagents from the corresponding bromo-biphenyl is a standard procedure.

Investigation of Rearrangement Processes Involving the Isoprenoid Moiety

The isoprenoid moiety, specifically the 3-methylbut-3-en-1-yl group, is susceptible to rearrangement reactions, particularly under acidic conditions, which proceed through carbocationic intermediates. The double bond in the isoprenoid chain is a site of high reactivity towards electrophiles.

Protonation of the double bond by a strong acid would lead to the formation of a tertiary carbocation. This carbocation is relatively stable and can undergo a variety of transformations before being quenched by a nucleophile. One of the most common rearrangements for such systems is a 1,2-hydride shift. For example, the reaction of 3-methyl-1-butene (B165623) with HCl is known to yield a significant amount of the rearranged product, 2-chloro-2-methylbutane, in addition to the expected 2-chloro-3-methylbutane. libretexts.org This occurs via the rearrangement of the initially formed secondary carbocation to a more stable tertiary carbocation through a hydride shift. libretexts.org

Similarly, the addition of an electrophile to the double bond of this compound would generate a carbocation at the 3-position of the butyl chain. This tertiary carbocation could then potentially induce rearrangements within the side chain or even participate in intramolecular cyclization reactions with the electron-rich biphenyl ring system, leading to the formation of cyclic structures. The biological pathways for the synthesis of steroids and other related substances feature similar carbocation rearrangement cascades. libretexts.org

Oxidative and Reductive Transformation Studies

The chemical reactivity of this compound is dictated by its two main functional parts: the carbon-carbon double bond of the isoprenoid chain and the aromatic biphenyl system.

Oxidative Transformations:

The alkene functionality is readily oxidized by various reagents. Treatment with a strong oxidizing agent like hot, concentrated potassium permanganate (B83412) (KMnO₄) would lead to oxidative cleavage of the double bond. libretexts.orgchemistrysteps.comyoutube.com This reaction breaks the carbon-carbon double bond and, depending on the substitution pattern, forms ketones or carboxylic acids. For a terminal alkene like the one in the isoprenoid moiety, this would likely yield a ketone (from the internal carbon of the double bond) and formaldehyde, which would be further oxidized to formic acid and then to carbon dioxide and water under the harsh reaction conditions. youtube.com Specifically, the oxidation of the 3-methylbut-3-en-1-yl side chain would be expected to yield 4-(1,1'-biphenyl-4-yl)butan-2-one.

Milder oxidation conditions, for example with cold, dilute KMnO₄, could lead to the formation of a diol, 4-(3,4-dihydroxy-3-methylbutan-1-yl)-1,1'-biphenyl, via syn-addition. libretexts.org Ozonolysis is another powerful method for cleaving the double bond. Depending on the workup conditions (reductive with dimethyl sulfide (B99878) or oxidative with hydrogen peroxide), the reaction can be controlled to yield either aldehydes/ketones or carboxylic acids, respectively. chemistrysteps.com

The benzylic position of the alkyl side chain (the carbon atom directly attached to the biphenyl ring) is also susceptible to oxidation, though it lacks a hydrogen atom in this specific compound, making it resistant to oxidation at this position by reagents like KMnO₄ that typically require a benzylic C-H bond. masterorganicchemistry.com

Reductive Transformations:

The double bond of the isoprenoid side chain can be selectively reduced via catalytic hydrogenation. This reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Wilkinson's catalyst, under a hydrogen atmosphere. This would convert the 3-methylbut-3-en-1-yl group to a 3-methylbutyl group, yielding 4-(3-methylbutyl)-1,1'-biphenyl. The choice of catalyst can be crucial for achieving high selectivity, especially if other reducible functional groups are present. tu-chemnitz.de For instance, certain rhodium-based catalysts have been shown to effectively hydrogenate a broad variety of functional groups. mdpi.com

The aromatic rings of the biphenyl system can also be hydrogenated, but this typically requires more forcing conditions, such as higher pressures and temperatures, or more active catalysts like rhodium or ruthenium. nsf.gov By carefully selecting the reaction conditions, it is possible to selectively reduce the alkene without affecting the aromatic rings.

Derivatization Reactions and Functionalization Studies

The double bond in the isoprenoid tail is the primary site for derivatization and functionalization.

Electrophilic Addition:

The alkene can undergo electrophilic addition reactions with a variety of reagents. For example, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate, following Markovnikov's rule, to give the corresponding haloalkane. As discussed in the rearrangement section, this reaction could be accompanied by carbocation rearrangements. libretexts.org The addition of halogens (e.g., Br₂) would result in the formation of a vicinal dihalide. The mechanism involves the formation of a cyclic halonium ion intermediate, followed by anti-addition of the halide ion. youtube.com

Hydroboration-Oxidation:

To achieve anti-Markovnikov hydration of the double bond, a two-step hydroboration-oxidation sequence can be employed. Reaction with borane (B79455) (BH₃) or its complexes, followed by oxidation with hydrogen peroxide in a basic solution, would yield the corresponding alcohol, 4-(4-hydroxy-3-methylbutan-1-yl)-1,1'-biphenyl.

Epoxidation:

The double bond can be converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This epoxide can then be opened under acidic or basic conditions to introduce a variety of functional groups.

Functionalization of the Biphenyl Core:

The biphenyl ring system can also be functionalized through electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. The directing effects of the alkyl substituent would influence the position of the incoming electrophile. The 4-alkyl group is an ortho, para-director. Since the para position is already substituted, electrophilic attack would be directed to the ortho positions of the substituted phenyl ring. The reactivity and regioselectivity would also be influenced by the steric hindrance of the biphenyl system.

Structural Modulations and Their Impact on Molecular Properties and Interactions of Biphenyl Derivatives

Systematic Substitution Pattern Effects on Biphenyl (B1667301) Core Conformation

The conformation of the biphenyl core is highly sensitive to the nature and position of substituents on the phenyl rings. In its unsubstituted form, biphenyl is not planar in the gas phase, exhibiting a torsional angle of approximately 44° between the two rings. This non-planar conformation represents a compromise between two opposing forces: the stabilizing effect of π-conjugation, which favors a planar arrangement, and the destabilizing steric repulsion between the ortho-hydrogens on adjacent rings, which favors a perpendicular orientation.

Substituents can significantly alter this delicate balance. Ortho-substituents, in particular, exert a profound steric influence, forcing the phenyl rings further apart and increasing the torsional angle towards 90°. This is due to the direct van der Waals repulsion between the ortho-substituent and the ortho-hydrogens or other substituents on the neighboring ring.

The following table provides a comparative look at the torsional angles of various substituted biphenyls, illustrating the impact of substitution patterns.

CompoundSubstituent Position(s)Torsional Angle (°) (Gas Phase/Calculated)
BiphenylUnsubstituted~44
2-Methylbiphenylortho~58
2,2'-Dimethylbiphenylortho, ortho'~70
4-Methylbiphenylpara~44
4,4'-Dimethylbiphenylpara, para'~44
4-(3-Methylbut-3-en-1-yl)-1,1'-biphenyl para ~40-45 (inferred)

This table presents data from various computational and experimental studies on substituted biphenyls to provide context for the inferred torsional angle of this compound.

Influence of Side Chain Structure and Stereochemistry on Molecular Interactions

The side chain of a biphenyl derivative plays a crucial role in defining its intermolecular interactions. The (3-Methylbut-3-en-1-yl) side chain in the target molecule introduces several features that can influence its interaction profile. The four-carbon chain provides a degree of flexibility and introduces a non-polar, hydrophobic character. This hydrophobicity can drive interactions with other non-polar molecules or surfaces through van der Waals forces.

Furthermore, the terminal double bond in the side chain introduces a region of increased electron density, making it capable of participating in π-π stacking interactions. nih.gov This interaction could occur with the phenyl rings of neighboring biphenyl molecules or with other aromatic systems. The presence of the methyl group on the double bond may sterically modulate the geometry of these π-π interactions.

Conformational Analysis of Rotational Barriers in Biphenyl Systems

The rotation around the central C-C bond in biphenyls is not free but is hindered by energy barriers. There are two principal barriers to rotation: one at a torsional angle of 0° (planar conformation) and another at 90° (perpendicular conformation). The barrier at 0° is primarily due to steric repulsion between the ortho-substituents (or hydrogens), while the barrier at 90° arises from the loss of π-conjugation between the two aromatic rings.

For unsubstituted biphenyl, the rotational barrier at 0° is approximately 6.0-8.0 kJ/mol, and the barrier at 90° is slightly lower. The presence of substituents significantly alters these barriers. Ortho-substituents, due to their steric bulk, dramatically increase the energy of the planar transition state, thus raising the rotational barrier at 0°.

For This compound , the para-substituent is not expected to significantly alter the steric environment around the inter-ring bond. Therefore, the rotational barrier at 0° should be of a similar magnitude to that of unsubstituted biphenyl. The electronic effect of the alkenyl group is unlikely to cause a substantial change in the π-conjugation of the biphenyl system, suggesting that the barrier at 90° would also be comparable to that of the parent compound.

The table below summarizes the calculated rotational barriers for biphenyl and some of its derivatives, providing a basis for estimating the barriers in This compound .

CompoundRotational Barrier at 0° (kJ/mol)Rotational Barrier at 90° (kJ/mol)
Biphenyl~6.0 - 8.0~6.5
2,2'-DimethylbiphenylSignificantly increasedSlightly increased
4,4'-Difluorobiphenyl~6.0~7.0
This compound ~6.0 - 8.0 (inferred) ~6.5 (inferred)

Data in this table is sourced from computational chemistry studies and is intended to provide a comparative framework for the inferred rotational barriers of the target compound.

Potential Research Applications Beyond Direct Biological Contexts

Utilization as a Synthetic Intermediate for Complex Molecule Construction

The molecular architecture of 4-(3-Methylbut-3-en-1-yl)-1,1'-biphenyl makes it a versatile building block in organic synthesis. Biphenyl (B1667301) derivatives are crucial intermediates in the creation of a wide array of complex molecules, including pharmaceuticals, agricultural products, and the building blocks for liquid crystals. cdc.gov The biphenyl framework itself is a key component in the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). nih.gov

The reactivity of this particular compound is centered on two key features: the biphenyl system and the terminal alkene of the 3-methylbut-3-en-1-yl group. The biphenyl rings can undergo electrophilic substitution reactions, similar to benzene (B151609), allowing for the introduction of further functional groups. cdc.gov The terminal double bond in the side chain is susceptible to a variety of addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation, which can be used to introduce a range of functionalities. Furthermore, the alkene can participate in polymerization reactions or be cleaved through ozonolysis to yield a ketone and formaldehyde, providing a route to other derivatives.

The synthesis of complex structures often relies on the strategic use of such bifunctional molecules, where one part of the molecule can be anchored or modified while the other part is available for subsequent reactions. For instance, the biphenyl group can be incorporated into a larger structure, and the alkenyl side chain can be subsequently modified to complete the synthesis of a target molecule.

Application in Material Science Research (e.g., Liquid Crystals, Optoelectronic Materials, Polymers)

The field of material science constantly seeks new organic molecules with specific physical properties. Biphenyl derivatives are of particular interest, especially in the development of liquid crystals and organic light-emitting diodes (OLEDs). cdc.gov

Liquid Crystals: The elongated, rigid shape of the biphenyl unit is a common feature in molecules that exhibit liquid crystalline phases (mesophases). nih.gov The properties of these liquid crystals, such as the temperature range of the nematic or smectic phases, are highly dependent on the nature of the substituent groups attached to the biphenyl core. epa.govnih.gov The 4-substituted biphenyls are particularly important in this regard. epa.govnih.gov The 3-methylbut-3-en-1-yl side chain of the title compound, with its specific length, branching, and flexibility, would be expected to influence the melting point and the type and stability of the mesophases formed. nih.govepa.gov The presence of the double bond also offers a site for potential cross-linking after the liquid crystal phase has been established, which could be used to form polymer-stabilized liquid crystals.

Polymers and Optoelectronic Materials: The terminal alkene in this compound makes it a monomer that could potentially be polymerized to form a polymer with biphenyl side chains. Such polymers could have interesting thermal and optical properties. Biphenyl derivatives are also used to create fluorescent layers in OLEDs. cdc.gov The specific electronic properties imparted by the 3-methylbut-3-en-1-yl group could be investigated for their suitability in such applications.

Development as Spectroscopic Probes for Molecular Environments

The biphenyl system is inherently fluorescent. The characteristics of this fluorescence, such as the wavelength of emission and the quantum yield, can be sensitive to the molecule's local environment. This has led to the development of biphenyl derivatives as fluorescent sensors for ions and other molecules.

The compound this compound could potentially be developed into a spectroscopic probe. The biphenyl core would act as the fluorophore, the component that emits light. The fluorescence of biphenyl and its simple derivatives is well-documented. The alkenyl side chain provides a handle for further chemical modification. For example, it could be functionalized to create a binding site for a specific analyte, or it could be used to attach the biphenyl probe to a larger biomolecule or a surface. Changes in the local environment upon binding or interaction would then be reported by a change in the fluorescence of the biphenyl core. The study of how the substitution pattern on the biphenyl ring affects fluorescence is an active area of research.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₈
Molecular Weight 222.33 g/mol
Appearance Not Available
Melting Point Not Available
Boiling Point Not Available
Solubility Not Available
CAS Number Not Available

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.